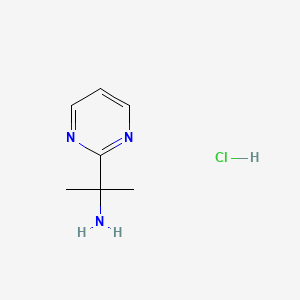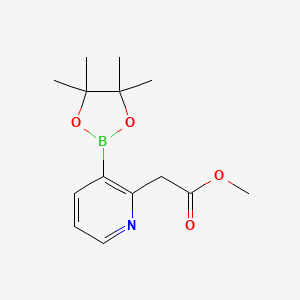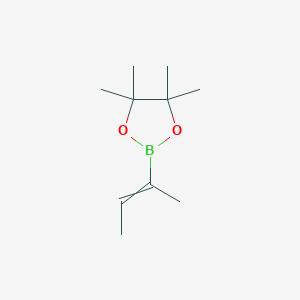
(2-Aminopyridin-3-YL)dimethylphosphine oxide
概要
説明
(2-Aminopyridin-3-YL)dimethylphosphine oxide: is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group at the 2-position and a dimethylphosphine oxide group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-3-YL)dimethylphosphine oxide typically involves the reaction of 2-aminopyridine with dimethylphosphine oxide under specific conditions. The reaction can be carried out using various methods, such as nucleophilic substitution or reductive amination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
(2-Aminopyridin-3-YL)dimethylphosphine oxide: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of new compounds with different functionalities.
Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives of the compound.
科学的研究の応用
(2-Aminopyridin-3-YL)dimethylphosphine oxide: has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules.
Biology: It may be used in biological studies to investigate the interactions of phosphine oxide derivatives with biological molecules.
Industry: The compound may find use in various industrial processes, such as catalysis or material science.
作用機序
The mechanism by which (2-Aminopyridin-3-YL)dimethylphosphine oxide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
類似化合物との比較
(2-Aminopyridin-3-YL)dimethylphosphine oxide: can be compared with other similar compounds, such as:
(3-Aminopyridin-2-yl)dimethylphosphine oxide: This compound has a similar structure but with the amino group at a different position on the pyridine ring.
(4-Aminopyridin-3-yl)dimethylphosphine oxide: Another structurally similar compound with the amino group at the 4-position.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical and biological properties compared to its analogs.
特性
IUPAC Name |
3-dimethylphosphorylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMRIZBOTWMMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(N=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(7S,18S)-5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate](/img/structure/B8088893.png)
![5-Methyl-2-(4-methylcyclohexyl)-6-oxa-4-azatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene](/img/structure/B8088901.png)



![2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aS)-rel-](/img/structure/B8088938.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B8088944.png)

![6-Bromospiro[3.3]heptane-2-carboxylic acid](/img/structure/B8088971.png)


![(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid](/img/structure/B8088991.png)


